Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]-
Overview
Description
Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]-, also known as M4Q, is an industrial chemical . It is not expected to occur naturally in the environment .
Molecular Structure Analysis
The molecular formula of this compound is C17H44O3Si4 . The IUPAC name is 2,2,6,6-tetramethyl-4-octyl-4-[(trimethylsilyl)oxy]-3,5-dioxa-2,4,6-trisilaheptane . The SMILES string, which can be imported by most molecule editors for conversion back into two-dimensional drawings or three-dimensional models, is CCCCCCCCSi©C)(OSi©C)OSi©C .Physical and Chemical Properties Analysis
This compound has a molecular weight of 408.87146 g/mol . It has a density of 0.87 g/mL at 25 °C (lit.), a melting point of -60 °C, and a boiling point of 103-106 °C/2 mmHg (lit.) . Its water solubility is 150.7ng/L at 23℃, and it has a vapor pressure of 27.4hPa at 20℃ . The refractive index is n20/D 1.389 (lit.) .Scientific Research Applications
Superspreading Mechanisms
Trisiloxane-ethoxylate surfactants, known as superspreaders, exhibit unique surface properties that enable rapid spreading over hydrophobic substrates and significantly reduce surface tension at the air/solution interface. These properties make trisiloxane-ethoxylate surfactants highly effective in enhancing the efficiency of agricultural sprays by promoting uniform coverage of leaf surfaces, which is crucial for the effective application of pesticides and nutrients. The ability of these superspreaders to increase the spread area of aqueous solutions on difficult-to-wet substrates like leaves is a key factor in their widespread use in agriculture. The mechanisms driving this superspreading behavior, however, remain a subject of ongoing research and discussion within the scientific community. Despite various theories proposed, including those based on contact angle dynamics and Marangoni flow, a comprehensive understanding of the phenomenon is yet to be fully achieved (Nikolov & Wasan, 2015).
Applications in Surface Modification and Protection
Trisiloxane-ethoxylate compounds have found applications beyond agriculture, particularly in the field of surface modification and protection. Their unique molecular structure, which combines organic and inorganic elements, enables the creation of coatings with exceptional barrier properties. These coatings are applied to various substrates, including metals, to protect them from environmental damage. The coatings are designed to provide resistance against corrosion, biofouling, icing, and fire, and can also impart self-cleaning and anti-reflective properties. The versatility of trisiloxane-based compounds in creating protective coatings underscores their importance in industrial applications where durability and resistance to chemical attack are paramount (Eduok, Faye, & Szpunar, 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Trisiloxane, also known as “trimethyl-[octyl-bis(trimethylsilyloxy)silyl]oxysilane”, is an industrial chemical . It is primarily used in the production of certain siloxane products and intermediates . It is formed as a reaction by-product in adhesives, paint and coating additives, and cosmetics including some personal care products .
Mode of Action
It is known that it can be used for the aromatic c-h silylation of arenes in the presence of a platinum complex catalyst .
Biochemical Pathways
It is known that it can be used as a reagent to synthesize 3-octyl-1,1,1,3,5,5,5-heptamethyltrisiloxane, an agricultural adjuvant and sensory performance enhancer used in cosmetic formulations .
Pharmacokinetics
It is known that it has a molecular weight of 38484 , a density of 0.87 g/mL at 25 °C , and a water solubility of 150.7ng/L at 23℃ .
Action Environment
The action of Trisiloxane can be influenced by environmental factors. For instance, releases of Trisiloxane to the environment may occur during processing, transportation and storage of the substance, as well as during service life and disposal of products containing Trisiloxane . Most releases of Trisiloxane are expected to be to landfill and wastewater .
Properties
IUPAC Name |
trimethyl-[octyl-bis(trimethylsilyloxy)silyl]oxysilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H44O3Si4/c1-11-12-13-14-15-16-17-24(18-21(2,3)4,19-22(5,6)7)20-23(8,9)10/h11-17H2,1-10H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFCOIJWJMSSBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H44O3Si4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431354 | |
Record name | Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187592-85-4 | |
Record name | Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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